molecular formula C17H16O3S B1327988 [4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone CAS No. 898760-04-8

[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone

Cat. No. B1327988
CAS RN: 898760-04-8
M. Wt: 300.4 g/mol
InChI Key: BWPSETVIBXYVNL-UHFFFAOYSA-N
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Description

“[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone” is a chemical compound with the molecular formula C17H16O3S . It is also known as DPM.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 16 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 300.372 Da and the monoisotopic mass is 300.082001 Da .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study by Wang et al. (2015) discusses the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, which exhibit herbicidal and insecticidal activities (Wang et al., 2015).
  • Material Characterization and Polymer Synthesis :

    • Research by Coskun et al. (1998) focuses on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], highlighting its thermal degradation and the identification of volatile products (Coskun et al., 1998).
  • Chiral Ligand Building Block for Chemical Synthesis :

    • Thompson et al. (2003) synthesized and structurally characterized a triphenyl analog of taddol, which could act as a chiral ligand building block in the creation of tuned taddol analogs (Thompson et al., 2003).
  • Boric Acid Ester Intermediates and Crystallographic Analysis :

    • Huang et al. (2021) worked on boric acid ester intermediates with benzene rings, performing crystallographic and conformational analyses, and density functional theory calculations (Huang et al., 2021).
  • Antimicrobial Activity of Methanone Derivatives :

    • Kumar et al. (2012) synthesized methanone derivatives showing significant antimicrobial activity, comparable to standard drugs (Kumar et al., 2012).
  • Electrochemical and Electrochromic Properties :

    • Hu et al. (2013) synthesized new electrochromic materials with carbazole and phenyl-methanone units, displaying significant optical contrast and fast switching time (Hu et al., 2013).
  • Synthesis of Fungicide Intermediates :

    • Xie Wei-sheng (2007) reported on the synthesis of an intermediate of fungicide difenoconazole, emphasizing a process with several advantages such as facile reaction conditions and convenient operation (Xie Wei-sheng, 2007).

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-21-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPSETVIBXYVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645108
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-04-8
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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